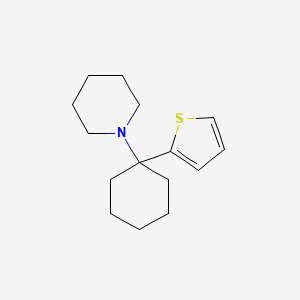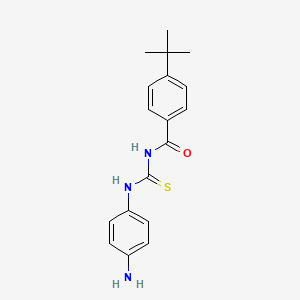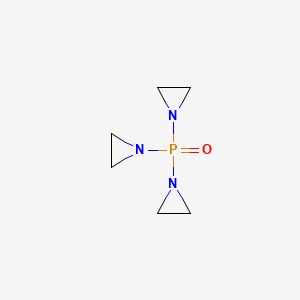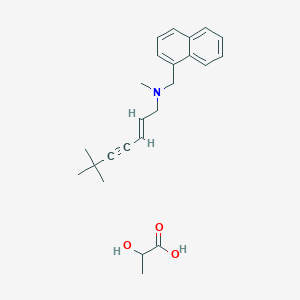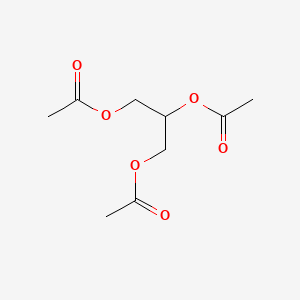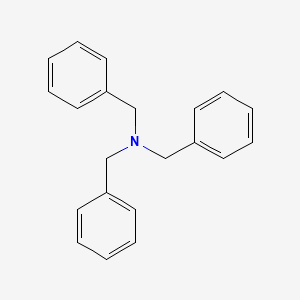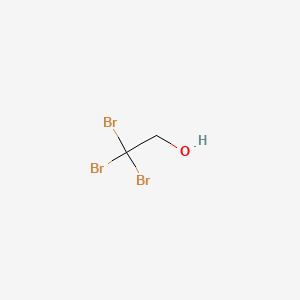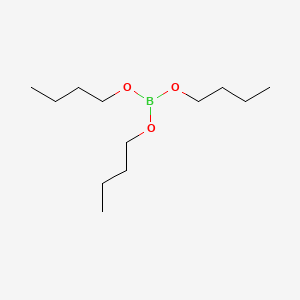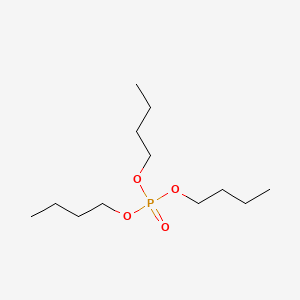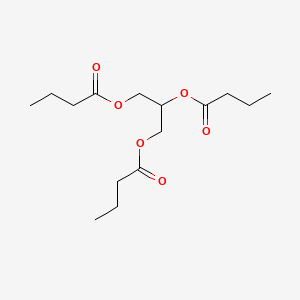![molecular formula C16H13BrF2N2O4 B1683084 N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine CAS No. 868359-05-1](/img/structure/B1683084.png)
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
説明
“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is a chemical compound with the molecular formula C16H13BrF2N2O4 . It is also known as WAY 213613 .
Molecular Structure Analysis
The molecular structure of “N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an asparagine molecule .Physical And Chemical Properties Analysis
“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is a white powder that is soluble in DMSO . It has a predicted boiling point of 565.6±50.0 °C and a predicted density of 1.664±0.06 g/cm3 .科学的研究の応用
Inhibition of Glutamate Transporters
WAY-213613: acts as a potent inhibitor for the glutamate transporter subtype EAAT2 . This transporter is responsible for the reuptake of glutamate from the synaptic cleft, which is crucial for preventing excitotoxicity—a condition where excessive glutamate causes neuronal damage . By inhibiting EAAT2, WAY-213613 helps researchers understand the transporter’s role in neurological conditions and could potentially lead to therapeutic applications for diseases characterized by glutamate dysregulation.
Structural Analysis of EAAT2
The compound has been used in cryo-electron microscopy (cryo-EM) studies to elucidate the structural basis of ligand binding modes in human EAAT2 . These studies provide insights into how WAY-213613 and similar molecules interact with the transporter at a molecular level, which is essential for the design of more effective drugs targeting glutamate transporters.
Electrophysiological Studies
WAY-213613 is utilized in electrophysiological experiments to study the function of EAAT2. It helps in understanding the kinetics of glutamate transport and the transporter’s role in synaptic transmission . These studies are vital for developing strategies to modulate glutamate levels in the brain and can have implications for treating psychiatric diseases.
Neuroprotective Research
Research into neuroprotective strategies often involves the modulation of glutamate levels in the brain. WAY-213613’s ability to inhibit glutamate uptake can be used to study the protective effects of reduced glutamate activity in models of neurodegenerative diseases .
Psychiatric Disease Modelling
Dysfunction of EAAT2 has been linked to various psychiatric disorders. WAY-213613 helps in creating models of these diseases by altering glutamate dynamics, which allows for the study of disease mechanisms and the testing of new therapeutic approaches .
Learning and Memory Studies
Glutamate is a key neurotransmitter involved in learning and memory. By selectively inhibiting EAAT2, WAY-213613 can be used to study how changes in glutamate reuptake affect these cognitive processes .
Drug Development
The selective inhibition profile of WAY-213613 makes it a valuable tool in drug development. It serves as a lead compound for the creation of new drugs that require specificity for EAAT2 without affecting other glutamate transporters or receptors .
Understanding Excitotoxicity Mechanisms
WAY-213613 is instrumental in research aimed at understanding the mechanisms of excitotoxicity. By controlling glutamate levels through EAAT2 inhibition, researchers can investigate the pathways leading to neuronal damage and death .
作用機序
Target of Action
WAY-213613, also known as N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, is a potent and selective inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is primarily responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft, which is crucial for maintaining low concentrations of glutamate and avoiding neuronal excitotoxicity .
Mode of Action
WAY-213613 interacts with EAAT2 and inhibits its function . It has been shown to produce a concentration-dependent block of glutamate-induced currents in EAAT2-injected oocytes . The compound exhibits good selectivity over ionotropic receptors and EAAT2 and potent activity toward blocking NMDA-stimulated responses .
Biochemical Pathways
The primary biochemical pathway affected by WAY-213613 is the glutamate transport pathway. By inhibiting EAAT2, WAY-213613 disrupts the reuptake of glutamate, potentially leading to an increase in extracellular glutamate concentrations . This can affect various downstream effects, including neuronal excitability and synaptic plasticity .
Pharmacokinetics
As a potent and selective eaat2 inhibitor, it is reasonable to assume that its pharmacokinetic properties would be designed to optimize its ability to reach and interact with its target in the central nervous system .
Result of Action
The inhibition of EAAT2 by WAY-213613 can lead to an increase in extracellular glutamate concentrations, potentially affecting neuronal excitability and synaptic plasticity . This could have implications for various neurological conditions where glutamate homeostasis is disrupted .
Action Environment
The efficacy and stability of WAY-213613, like many other compounds, could be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.
Safety and Hazards
特性
IUPAC Name |
(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468142 | |
| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868359-05-1 | |
| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WAY-213613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 868359-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WAY-213613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




